N-(2-oxooxolan-3-yl)tetradecanamide

Catalog No.
S1909554
CAS No.
98206-80-5
M.F
C18H33NO3
M. Wt
311.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-oxooxolan-3-yl)tetradecanamide

CAS Number

98206-80-5

Product Name

N-(2-oxooxolan-3-yl)tetradecanamide

IUPAC Name

N-(2-oxooxolan-3-yl)tetradecanamide

Molecular Formula

C18H33NO3

Molecular Weight

311.5 g/mol

InChI

InChI=1S/C18H33NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)19-16-14-15-22-18(16)21/h16H,2-15H2,1H3,(H,19,20)

InChI Key

ZQAYHOXXVBVXPZ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)NC1CCOC1=O

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC1CCOC1=O

N-(2-oxooxolan-3-yl)tetradecanamide is a monocarboxylic acid amide derived from tetradecanamide . The compound features a 2-oxooxolan-3-yl group attached to the nitrogen atom of the amide, creating a unique structural configuration. Its molecular weight is 311.46 g/mol, and it belongs to the class of organic compounds known as fatty acyl amides.

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  • 3-oxo-N-[(3S)-2-oxotetrahydrofuran-3-yl]tetradecanamide: A similar compound with an additional oxo group at position 3 of the tetradecanoyl chain .
  • 3-hydroxy-N-[(3S)-2-oxooxolan-3-yl]tetradecanamide: A related compound with a hydroxy group at position 3 of the tetradecanoyl chain .
  • The uniqueness of N-(2-oxooxolan-3-yl)tetradecanamide lies in its specific combination of the tetradecanoyl chain and the 2-oxooxolan-3-yl group. This structure may confer distinct physicochemical properties and potential biological activities compared to its analogs. For instance, the 2-oxooxolan-3-yl group could provide additional hydrogen bonding capabilities and alter the compound's polarity and solubility characteristics compared to simple fatty acyl amides.

    • Potential membrane interactions due to its amphiphilic nature.
    • Possible involvement in cell signaling pathways, as some fatty acyl amides are known to act as signaling molecules.
    • Potential modulation of enzyme activity, particularly those involved in lipid metabolism.

    Further research would be necessary to confirm these hypotheses and elucidate the specific biological activities of this compound.

    • Amide formation: Reacting tetradecanoic acid (myristic acid) with 3-amino-2-oxooxolane using standard amide coupling reagents.
    • Alternative approach: Reacting tetradecanamide with a suitably activated 2-oxooxolan-3-yl derivative.

    Detailed synthetic procedures would require further investigation and optimization.

    • Research tool: For studying fatty acyl amide metabolism and signaling pathways.
    • Pharmaceutical research: As a potential lead compound for drug development, particularly in areas related to lipid metabolism or membrane-active compounds.
    • Surfactant or emulsifier: Its amphiphilic nature might make it useful in formulations requiring such properties.

    • Membrane interactions: The long alkyl chain may allow for insertion into lipid bilayers.
    • Protein binding: The amide group and oxolane ring could participate in hydrogen bonding with proteins.
    • Enzyme interactions: It may interact with enzymes involved in fatty acid metabolism or amide hydrolysis.

    Detailed interaction studies would be necessary to confirm these hypotheses.

    Similar Compounds

    Several compounds structurally related to N-(2-oxooxolan-3-yl)tetradecanamide can be identified:

    • Tetradecanamide: The parent compound without the 2-oxooxolan-3-yl group

      Chemical Synthesis Methodologies

      Chemical synthesis of N-(2-oxooxolan-3-yl)tetradecanamide, commonly known as N-tetradecanoyl-DL-homoserine lactone (C14-HSL), represents a critical area of synthetic organic chemistry focusing on acyl homoserine lactone production [2]. This compound serves as a vital signaling molecule in bacterial quorum sensing systems and has garnered significant attention for its role in microbial communication processes [3] [4].

      Carbodiimide-Mediated Acyl Homoserine Lactone Synthesis

      Carbodiimide-mediated coupling reactions constitute the predominant synthetic approach for N-(2-oxooxolan-3-yl)tetradecanamide synthesis [5] [6]. The mechanism involves the formation of an O-acylisourea intermediate through reaction between the carboxylic acid substrate and carbodiimide reagent, followed by nucleophilic attack by the homoserine lactone amine to yield the desired amide product [7] [8].

      The most widely employed carbodiimide reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), N,N'-diisopropylcarbodiimide (DIC), and tert-butylethylcarbodiimide (TBEC) [6] [9]. EDC·HCl demonstrates particular utility due to its water solubility and the ease of byproduct removal through aqueous extraction [9] [10]. Recent investigations have identified TBEC as a superior alternative, exhibiting exceptional coupling efficiency while avoiding hydrogen cyanide formation, a significant safety concern associated with traditional carbodiimides [6].

      The carbodiimide coupling mechanism proceeds through a bi-sequential ordered pathway. Initially, one molecule of tetradecanoic acid reacts with the carbodiimide to form an O-acylisourea intermediate [7] [10]. This highly reactive intermediate can subsequently undergo two competing pathways: direct aminolysis with homoserine lactone to produce the target amide, or reaction with a second carboxylic acid molecule to generate a symmetrical anhydride intermediate [7].

      Experimental conditions for carbodiimide-mediated synthesis typically employ dichloromethane as the reaction solvent, with reaction temperatures maintained at ambient conditions [5] [2]. The addition of N,N-dimethylaminopyridine (DMAP) as a nucleophilic catalyst and triethylamine as a base significantly enhances reaction efficiency [5] [2]. Reaction times generally range from 24 to 30 hours, yielding products with purities exceeding 85-95% [5] [2].

      The incorporation of coupling additives such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure substantially improves reaction outcomes by intercepting the O-acylisourea intermediate and forming more stable activated esters [6] [9]. These additives minimize racemization and suppress undesirable side reactions, including N-acylurea formation [7]. The HOBt ester intermediate demonstrates sufficient reactivity to undergo aminolysis while maintaining enhanced stability compared to the parent O-acylisourea [9] [7].

      Solid-Phase Synthesis and Purification Strategies

      Solid-phase synthesis methodologies have emerged as powerful alternatives for N-(2-oxooxolan-3-yl)tetradecanamide preparation, offering significant advantages in terms of product purification and reaction scalability [11] [12] [13]. These approaches utilize polymer-supported reagents to facilitate product isolation and minimize purification challenges associated with solution-phase synthesis.

      The solid-phase carbodiimide strategy employs N-cyclohexylcarbodiimide-N'-propyloxymethyl polystyrene resin (PS-carbodiimide) as the coupling agent [5] [13]. In this methodology, tetradecanoic acid is first equilibrated with the resin-bound carbodiimide in a dichloromethane/N,N-dimethylformamide solvent system [13]. Subsequently, α-amino-γ-butyrolactone hydrobromide is introduced along with triethylamine as the base [13]. The reaction proceeds for approximately 30 hours at room temperature, after which the product is isolated through resin filtration and solid-phase extraction [13].

      The solid-phase approach offers several distinct advantages over solution-phase methods. The polymer-bound urea byproduct remains attached to the resin and is readily removed through filtration, eliminating the need for chromatographic separation of coupling byproducts [13] [14]. Additionally, any excess or unreacted fatty acid components are retained on the resin as acylating intermediates, simplifying the final product workup [14].

      Purification strategies for acyl homoserine lactone products encompass multiple chromatographic techniques tailored to the specific physicochemical properties of these molecules [15] [16]. Normal-phase silica gel chromatography using hexane/ethyl acetate mobile phases effectively separates products based on polarity differences [5] [2]. Reverse-phase high-performance liquid chromatography (HPLC) with acetonitrile/water gradients provides superior resolution for analytical and preparative applications [5].

      Solid-phase extraction protocols utilizing C18-functionalized silica represent a cost-effective approach for initial product cleanup [13] [14]. The hydrophobic interactions between the tetradecanoyl chain and the C18 stationary phase enable selective retention of the target compound while polar impurities are eluted with aqueous solvents [15]. Subsequent elution with methanol or acetonitrile yields partially purified product suitable for further chromatographic refinement [13].

      Ion exchange chromatography methodologies have proven particularly valuable for separating charged impurities and byproducts [15] [16]. The basic amine functionality of unreacted homoserine lactone can be selectively retained on cation exchange resins under appropriate pH conditions, while the neutral amide product passes through unretained [15]. This approach enables effective removal of starting material residues and enhances overall product purity [16].

      Biosynthetic Origins in Microbial Systems

      The biosynthesis of N-(2-oxooxolan-3-yl)tetradecanamide in bacterial systems represents a fundamental component of quorum sensing signaling networks that regulate population-dependent gene expression [17] [18] [19]. These pathways have evolved sophisticated enzymatic machinery to produce specific acyl homoserine lactone signals that coordinate collective bacterial behaviors including virulence factor production, biofilm formation, and stress responses [3] [20].

      Enzymatic Pathways Involving LuxI-Type Synthases

      LuxI-type synthases constitute the primary enzymatic family responsible for acyl homoserine lactone biosynthesis across diverse bacterial species [17] [18] [19]. These enzymes catalyze the formation of amide bonds between S-adenosyl-L-methionine (SAM) and acyl-acyl carrier protein (acyl-ACP) substrates through a sophisticated bi-substrate reaction mechanism [18] [21] [19].

      The enzymatic mechanism proceeds through two distinct catalytic steps: acylation and lactonization [21] [19]. In the initial acylation phase, the acyl group from acyl-ACP is transferred to the amino group of SAM, generating an acyl-SAM intermediate and releasing holo-ACP [18] [21]. This reaction demonstrates remarkable substrate specificity, with different LuxI family members exhibiting preferences for particular acyl chain lengths and oxidation states [19] [22].

      The LuxI protein from Vibrio fischeri, the prototype enzyme of this family, demonstrates strict specificity for hexanoyl-ACP substrates and produces both hexanoyl-homoserine lactone and N-(3-oxohexanoyl)-homoserine lactone [18] [21]. Kinetic analyses reveal an extraordinarily low turnover rate of approximately one molecule per minute, suggesting that these enzymes are designed for economical production of signaling molecules rather than high-throughput synthesis [21].

      Structural investigations have identified critical amino acid residues that determine substrate specificity within the LuxI family [5] [19]. The threonine residue at position 140 in the Pantoea stewartii EsaI enzyme directs preference toward 3-oxo-acyl-ACP substrates, influencing the oxidation state of the final acyl homoserine lactone product [5]. Mutagenesis studies demonstrate that modification of this residue can alter the enzyme's preference for different acyl chain substitutions [5].

      The TraI enzyme from Agrobacterium tumefaciens exemplifies the substrate versatility within the LuxI family, accepting both acyl-ACP and acyl-coenzyme A (acyl-CoA) substrates [18] [19]. This dual substrate utilization capability represents an evolutionary adaptation that expands the range of available acyl donors for signal molecule synthesis [22]. Phylogenetic analyses suggest that acyl-CoA utilization arose through exaptation of existing acyl-phosphopantetheine recognition mechanisms [22].

      The lactonization step involves cyclization of the methionine moiety of the acyl-SAM intermediate to form the characteristic homoserine lactone ring structure [21] [19]. This reaction proceeds through direct nucleophilic attack by the carboxylate oxygen on the γ-carbon of the SAM-derived methionine, following an SN2 mechanism [19]. The enzyme facilitates this cyclization by positioning the substrate in a near-cyclic conformation that promotes ring closure [19].

      Mass spectrometric analyses of LuxI-catalyzed reactions have confirmed the formation of 5'-methylthioadenosine (MTA) as a stoichiometric byproduct, providing definitive evidence for the proposed reaction mechanism [18] [21]. The accumulation of MTA in bacterial cultures serves as a biochemical marker for acyl homoserine lactone synthesis activity [19].

      Bacterial Quorum Sensing as a Biosynthetic Context

      Bacterial quorum sensing systems provide the physiological context within which N-(2-oxooxolan-3-yl)tetradecanamide biosynthesis occurs [3] [23] [4]. These sophisticated communication networks enable bacterial populations to monitor cell density and coordinate gene expression in response to population-dependent signals [3] [4] [24].

      The quorum sensing paradigm involves three fundamental components: signal molecule synthesis, signal accumulation and detection, and target gene regulation [3] [4] [24]. Acyl homoserine lactones function as the primary signaling molecules in Gram-negative bacterial species, with different organisms producing distinct molecular variants that confer species-specific communication [4] [25] [24].

      In Pseudomonas aeruginosa, the Las quorum sensing system produces N-(3-oxododecanoyl)-homoserine lactone through the action of LasI synthase [26] [3]. This signaling molecule accumulates in the extracellular environment proportionally to bacterial cell density [3] [24]. When threshold concentrations are reached, the signal binds to the LasR transcriptional regulator, forming a complex that activates expression of virulence-associated genes [26] [3].

      The metabolic integration of quorum sensing with primary bacterial metabolism demonstrates the sophisticated regulatory networks that govern acyl homoserine lactone production [23]. Recent investigations in Burkholderia glumae have revealed that quorum sensing signals function as metabolic brakes, downregulating glucose uptake and energy metabolism when bacterial populations reach high density [23]. This metabolic modulation suggests that signal molecule synthesis is tightly coordinated with cellular energy status and nutrient availability [23].

      Quorum sensing systems also exhibit extensive crosstalk between different bacterial species, creating complex ecological signaling networks [27] [28]. The bacterial signal molecule DSF (cis-11-methyl-dodecenoic acid) produced by Xanthomonas species can interfere with plant immune responses by altering sterol biosynthesis pathways [27]. This interspecies communication demonstrates the broad biological impact of bacterial signaling molecules beyond their primary function in population regulation [27].

    XLogP3

    5.9

    Sequence

    X

    Dates

    Modify: 2023-08-16

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